molecular formula C20H35NO2 B164275 Alpha-Linolenoyl ethanolamide CAS No. 57086-93-8

Alpha-Linolenoyl ethanolamide

Cat. No. B164275
CAS RN: 57086-93-8
M. Wt: 321.5 g/mol
InChI Key: HBJXRRXWHSHZPU-PDBXOOCHSA-N
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Description

Alpha-Linolenoyl ethanolamide is a fatty amide . It is an endocannabinoid containing alpha-linolenic acid in place of the arachidonate moiety of AEA . It has been detected in porcine brain, but its specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .


Synthesis Analysis

An effective method for the synthesis of linoleoyl ethanolamide has been reported . Enzymatic and chemical syntheses of linoleoyl ethanolamide were first compared and then reaction conditions were optimized . The amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as catalyst for the synthesis of linoleoyl ethanolamide is more effective and faster .


Molecular Structure Analysis

The molecular formula of Alpha-Linolenoyl ethanolamide is C20H35NO2 . Its average mass is 321.497 Da and its Monoisotopic mass is 321.266785 Da .


Physical And Chemical Properties Analysis

Alpha-Linolenoyl ethanolamide has a density of 0.9±0.1 g/cm3, a boiling point of 499.3±45.0 °C at 760 mmHg, and a flash point of 255.8±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 15 freely rotating bonds .

Scientific Research Applications

Role in Plant Defense Systems

Alpha-Linolenoyl ethanolamide is part of a new class of plant lipids, N-Acylethanolamines (NAEs), that play a role in plant defense strategies against pathogens. NAEs, including alpha-linolenoyl ethanolamide, can be converted into hydroperoxide derivatives by enzymes like lipoxygenase. These derivatives are then involved in the formation of novel phytooxylipins, suggesting a potential role in plant defense mechanisms (van der Stelt et al., 2000).

Anti-Inflammatory Effects

A study on linoleoyl ethanolamide, a related compound, showed its effectiveness in reducing inflammation. In vitro, it suppressed the expression of pro-inflammatory cytokines and inhibited Toll-like receptor 4 signaling, suggesting potential therapeutic applications against contact dermatitis (Ishida et al., 2013).

Dietary Influence on Metabolism

The dietary intake of fats, including alpha-linolenoyl ethanolamide, impacts plasma NAE levels, which in turn may modulate regional and total fat mass through lipid-signaling mechanisms. This effect highlights the significance of dietary lipids in regulating body composition and metabolic processes (Jones et al., 2014).

Analytical Characterization

A study developed a method for the analysis of multiple fatty acid ethanolamides, including alpha-linolenoyl ethanolamide, in animal and human tissues. This advancement facilitates further investigation into the physiological role of these compounds (Lin et al., 2012).

properties

IUPAC Name

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXRRXWHSHZPU-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694017
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Linolenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Alpha-Linolenoyl ethanolamide

CAS RN

57086-93-8
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
PJH Jones, L Lin, LG Gillingham, H Yang… - Journal of lipid …, 2014 - ASBMB
… After 28 days, compared with WD, plasma oleoylethanolamide (OEA) and alpha-linolenoyl ethanolamide (ALEA) levels were significantly increased in response to HOCO and FXCO (P …
Number of citations: 49 www.jlr.org
I den Hartog, N Karu, LB Zwep, GP Voorn… - Metabolism Open, 2023 - Elsevier
… In comparison to other pathogens, patients with herpes simplex virus showed trends of elevated palmitoleoyl ethanolamide (POEA) and alpha-linolenoyl ethanolamide (aLEA), which …
Number of citations: 4 www.sciencedirect.com
Y Zhang, H Zhang, J Shi, S Qiu, Q Fei… - Current …, 2020 - ingentaconnect.com
… The plasma biomarkers identified in the Panax notoginseng group were arachidonic acid, L-tyrosine, linoleic acid, alpha-linolenoyl ethanolamide and lysoPC (15:0), and in the Gynura …
Number of citations: 0 www.ingentaconnect.com
F CANNA - fundacion-canna.es
… Other less known endocannabinoids like N-palmitoyl ethanolamide (PEA), N-alpha-linolenoyl ethanolamide (ALEA) N-linoleoyl ethanolamide (LEA), N-oleoyl ethanolamide (OEA), N-…
Number of citations: 0 www.fundacion-canna.es
L Ortiz-Alvarez, H Xu, X Di, I Kohler, FJ Osuna-Prieto… - Nutrients, 2022 - mdpi.com
… alpha LEA alpha-Linolenoyl ethanolamide; … 2-AG: 2-arachidonylglycerol; 2-LG: 2-linoleoylglycerol; 2-OG: 2-oleoylglycerol; alpha LEA: alpha-Linolenoyl ethanolamide; AA: arachidonic …
Number of citations: 2 www.mdpi.com
Y Liu, K Xiao, Z Wang, S Wang… - Journal of Food …, 2021 - Wiley Online Library
The objective of our study was to compare the chemical composition of Cordyceps sinensis (C. sinensis) and Cordyceps militaris (C. militaris) cultivated with tussah pupa by using …
Number of citations: 12 onlinelibrary.wiley.com
K Sun, X Song, F Chen, Z Yuan - 2023 - researchsquare.com
… Among them, 7 differential metabolites were related to the KEGG metabolic pathway, including organic nitrogen compounds (choline, alphaLinolenoyl ethanolamide), organic oxygen …
Number of citations: 0 www.researchsquare.com
CHK Hughes, R Bosviel, JW Newman… - Frontiers in …, 2019 - frontiersin.org
… 15-KETE and alpha-linolenoyl ethanolamide differed (P < 0.05) when day 11 of the estrous … Additionally, a number of differentially abundant mRNA and alpha-linolenoyl ethanolamide …
Number of citations: 10 www.frontiersin.org
AC Kendall, SM Pilkington, KA Massey… - Journal of Investigative …, 2015 - Elsevier
The skin produces bioactive lipids that participate in physiological and pathological states, including homeostasis, induction, propagation, and resolution of inflammation. However, …
Number of citations: 107 www.sciencedirect.com
BA Watkins, J Kim, A Kenny, TL Pedersen… - … et Biophysica Acta (BBA …, 2016 - Elsevier
Postmenopausal women (PMW) report marginal n − 3 PUFA intakes and are at risk of chronic diseases associated with the skeletal, muscular, neuroendocrine, and cardiovascular …
Number of citations: 32 www.sciencedirect.com

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